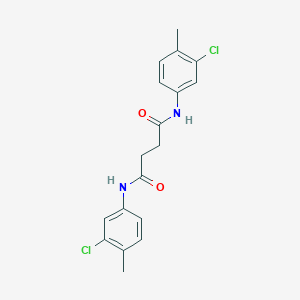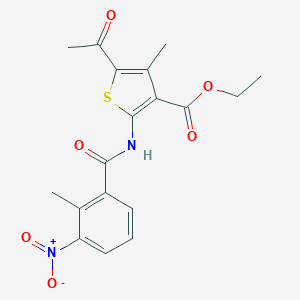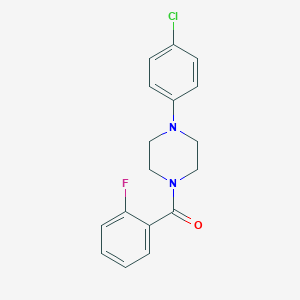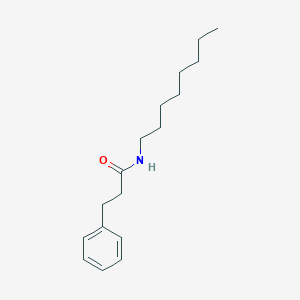![molecular formula C36H52N4O2 B330173 (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3-{4-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-2-PROPENAMIDE](/img/structure/B330173.png)
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(3-{4-[3-({(E)-3-[4-(TERT-BUTYL)PHENYL]-2-PROPENOYL}AMINO)PROPYL]PIPERAZINO}PROPYL)-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,2’E)-N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(4-tert-butylphenyl)prop-2-enamide] is a complex organic compound characterized by its unique structure, which includes a piperazine ring and two prop-2-enamide groups attached to tert-butylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(4-tert-butylphenyl)prop-2-enamide] typically involves the reaction of piperazine with appropriate aldehydes or ketones under specific conditions. One common method includes the condensation reaction of piperazine with 4-tert-butylbenzaldehyde in the presence of a base such as sodium ethoxide in ethanol, followed by the addition of prop-2-enamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
(2E,2’E)-N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(4-tert-butylphenyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E,2’E)-N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(4-tert-butylphenyl)prop-2-enamide] is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents .
Medicine
In medicine, (2E,2’E)-N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(4-tert-butylphenyl)prop-2-enamide] is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of (2E,2’E)-N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(4-tert-butylphenyl)prop-2-enamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2E,2’E)-3,3’-(Piperazine-1,4-diyl)bis(1-(2-hydroxyphenyl)prop-2-en-1-one): Similar structure but with hydroxyphenyl groups instead of tert-butylphenyl groups.
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): Contains chloroethanone groups instead of prop-2-enamide groups.
Uniqueness
The uniqueness of (2E,2’E)-N,N’-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(4-tert-butylphenyl)prop-2-enamide] lies in its specific combination of piperazine and tert-butylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C36H52N4O2 |
|---|---|
Peso molecular |
572.8 g/mol |
Nombre IUPAC |
(E)-3-(4-tert-butylphenyl)-N-[3-[4-[3-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]propyl]piperazin-1-yl]propyl]prop-2-enamide |
InChI |
InChI=1S/C36H52N4O2/c1-35(2,3)31-15-9-29(10-16-31)13-19-33(41)37-21-7-23-39-25-27-40(28-26-39)24-8-22-38-34(42)20-14-30-11-17-32(18-12-30)36(4,5)6/h9-20H,7-8,21-28H2,1-6H3,(H,37,41)(H,38,42)/b19-13+,20-14+ |
Clave InChI |
JIHQDDPOJWHYJV-IWGRKNQJSA-N |
SMILES isomérico |
CC(C1=CC=C(C=C1)/C=C/C(=O)NCCCN2CCN(CC2)CCCNC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C)(C)C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2CCN(CC2)CCCNC(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2CCN(CC2)CCCNC(=O)C=CC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B330090.png)

![N-({4-allyl-5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-iodophenyl)amine](/img/structure/B330093.png)


![4-isopropyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B330099.png)
![2-(3-BROMOPHENYL)-N~4~-[8-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330100.png)

![N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B330102.png)
![2-(5-chlorothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B330105.png)

![3,4,5-triethoxy-N-[3-(3,4,5-triethoxybenzoyl)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B330108.png)
![2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-methylquinoline-4-carboxamide](/img/structure/B330109.png)
![2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330110.png)
